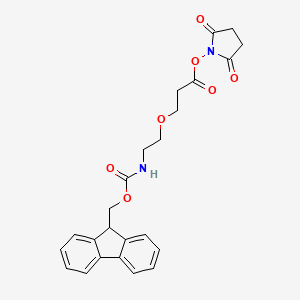

Fmoc-PEG1-NHS ester

Beschreibung

Contextualization within Polyethylene (B3416737) Glycol (PEGylation) and Biomolecule Functionalization Strategies

The modification of biological molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in the pharmaceutical and biotechnology industries. europeanpharmaceuticalreview.comresearchgate.net PEG is a biocompatible, non-immunogenic, and water-soluble polymer that, when attached to a biomolecule, can enhance its therapeutic properties. europeanpharmaceuticalreview.comcreative-biolabs.comfrontiersin.orgnih.govchempep.com These enhancements include improved solubility, increased stability against enzymatic degradation, extended circulatory half-life, and reduced immunogenicity. europeanpharmaceuticalreview.comaxispharm.com

Historical Perspective on Activated Esters in Peptide and Protein Modification Chemistry

The use of activated esters, particularly N-hydroxysuccinimide (NHS) esters, for the modification of peptides and proteins has a long and established history. nih.gov Initially introduced for their effectiveness in peptide synthesis, NHS esters were quickly adapted for labeling and modifying biomolecules. nih.gov They react efficiently and selectively with primary amines, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues, to form stable amide bonds. nih.govcreative-proteomics.com

Before the widespread adoption of NHS esters, other methods for activating carboxylic acids were employed, but they often suffered from drawbacks such as lower yields and the formation of side products. The development of NHS esters provided a more reliable and straightforward approach to bioconjugation. nih.govwikipedia.org This led to their extensive use in attaching a wide array of functional molecules to proteins, including fluorophores, biotin, and PEG chains. nih.govlumiprobe.com The stability of NHS esters allows for their commercial availability and convenient use in a variety of reaction conditions, solidifying their position as a cornerstone of protein modification chemistry. wikipedia.orgglenresearch.com

Unique Attributes of Fmoc-PEG1-NHS Ester as a Heterobifunctional Reagent in Conjugation

This compound is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups. gbiosciences.com This is a key attribute that allows for sequential and controlled conjugation reactions. The two primary functional components of this compound are:

N-hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines, which are commonly found on the surface of proteins and peptides (e.g., lysine residues and the N-terminus). creative-proteomics.comlumiprobe.comthermofisher.com The reaction forms a stable covalent amide bond and is typically carried out in a pH range of 7.2 to 8.5. thermofisher.cominterchim.fr

Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group for amines. iris-biotech.debiosyn.com It is stable under a wide range of conditions but can be readily removed using a mild base, such as piperidine (B6355638), to reveal a primary amine. iris-biotech.derapp-polymere.com This newly exposed amine can then be used for subsequent conjugation reactions. medkoo.com

This dual functionality allows for a two-step conjugation strategy. First, the NHS ester can be reacted with a primary amine on a target molecule. Then, after purification if necessary, the Fmoc group can be removed to allow for the attachment of a second molecule at the other end of the PEG linker. This controlled, stepwise approach is crucial for creating well-defined and complex bioconjugates, minimizing the formation of unwanted byproducts. thermofisher.com

The short, single-unit PEG spacer in this compound provides a defined and minimal distance between the conjugated molecules while still imparting some of the beneficial solubility characteristics of PEG. lifetein.combroadpharm.com

| Feature | Description |

| Fmoc Group | A base-labile protecting group for amines, allowing for sequential conjugation. iris-biotech.de |

| PEG1 Spacer | A single polyethylene glycol unit that enhances hydrophilicity and provides a defined spacer length. lifetein.combroadpharm.com |

| NHS Ester | A reactive group that forms stable amide bonds with primary amines. creative-proteomics.comlumiprobe.comthermofisher.com |

Overview of Current Research Paradigms and Scientific Significance in Biomolecular Engineering

The unique properties of this compound make it a valuable tool in various areas of modern biomolecular engineering and research. Its ability to facilitate controlled, stepwise conjugations is particularly significant.

Current research applications include:

Peptide and Protein Modification: This reagent is used to modify peptides and proteins to improve their pharmacokinetic properties, such as solubility and stability. axispharm.com It can also be used to attach targeting moieties or imaging agents. axispharm.com

Drug Delivery: this compound is employed in the development of drug delivery systems. For instance, it can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. vulcanchem.commedchemexpress.com It is also used in the creation of nanomicellar carriers for drug delivery. medkoo.com

Nanotechnology: The functionalization of nanoparticles with PEG linkers like this compound is a common strategy to improve their biocompatibility and stability in biological systems. rsc.org This can also facilitate the attachment of targeting ligands to the nanoparticle surface for targeted drug delivery.

Synthesis of Complex Biomaterials: The heterobifunctional nature of this linker allows for the construction of complex, multi-component biomaterials, such as hydrogels and functionalized surfaces for biomedical devices. axispharm.com

The scientific significance of this compound lies in the precision it offers to researchers. By enabling the controlled assembly of different molecular components, it facilitates the design and synthesis of novel biomolecules with tailored functions. This has profound implications for the development of new therapeutics, diagnostics, and research tools.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXUJXGIVJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112382 | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807521-05-6 | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetic Investigations of Fmoc Peg1 Nhs Ester Conjugations

Nucleophilic Acyl Substitution by Primary Amines Leading to Amide Bond Formation

The primary reaction mechanism of Fmoc-PEG1-NHS ester involves a nucleophilic acyl substitution with primary amines. libretexts.org This reaction is fundamental to its function as a crosslinker and labeling agent. thermofisher.com The N-hydroxysuccinimide (NHS) ester group is highly reactive towards the primary amines found at the N-terminus of proteins and the side chain of lysine (B10760008) residues. thermofisher.com

The process begins with the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate. libretexts.org Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a stable and irreversible amide bond between the PEG linker and the amine-containing molecule. libretexts.orgbiochempeg.com This reaction is highly efficient and produces N-hydroxysuccinimide as a byproduct, which can be readily removed. thermofisher.com

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the other end of the molecule remains stable during this process. It can be removed later under specific basic conditions, revealing a free amine for subsequent conjugation steps. medkoo.comrapp-polymere.com

Interactive Data Table: Key Features of the Nucleophilic Acyl Substitution Reaction

| Feature | Description |

| Reactants | This compound and a molecule containing a primary amine (e.g., protein, peptide). |

| Mechanism | Nucleophilic Acyl Substitution. libretexts.org |

| Key Functional Group | N-hydroxysuccinimide (NHS) ester. |

| Target | Primary amines (-NH2). biochempeg.com |

| Product | A stable amide bond linking the PEG spacer to the target molecule. biochempeg.com |

| Byproduct | N-hydroxysuccinimide. thermofisher.com |

Kinetic Studies of Conjugation Efficiency and Reaction Rates with Biomolecules

The efficiency and rate of the conjugation reaction between this compound and biomolecules are influenced by several factors. Kinetic studies are crucial for optimizing these reactions to achieve desired labeling outcomes while preserving the biological activity of the biomolecule.

The reaction progress can be monitored using techniques like liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from minutes to several hours. broadpharm.comaxispharm.com For example, a typical procedure might involve incubating the reaction on ice for two hours or at room temperature for 30-60 minutes. broadpharm.com

Influence of Solvent Systems, Buffer Composition, and pH on Reaction Dynamics

The reaction environment plays a critical role in the success of this compound conjugations.

Solvent Systems: this compound is often dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. broadpharm.com It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. broadpharm.comrsc.org Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used alternatives. broadpharm.comlumiprobe.com

pH: The pH of the reaction is a key determinant of both the reaction rate and selectivity. The reaction of NHS esters with primary amines is strongly pH-dependent. lumiprobe.com At low pH, the amino groups are protonated, rendering them non-nucleophilic and thus unreactive. lumiprobe.com The optimal pH range for the acylation of amines is typically between 7.0 and 9.0, with protein modification reactions often carried out at a pH of 7.5 to 8.5. smolecule.combiochempeg.com While higher pH increases the rate of the desired reaction, it also accelerates the hydrolysis of the NHS ester, which is a competing side reaction. rapp-polymere.comlumiprobe.com Therefore, a careful balance must be struck to maximize conjugation efficiency.

Interactive Data Table: Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Solvent for NHS ester | Anhydrous DMF or DMSO | Prevents premature hydrolysis of the NHS ester. broadpharm.com |

| Reaction Buffer | Phosphate-buffered saline (PBS), Sodium Bicarbonate | Avoids competing reactions with amine-containing buffers like Tris. broadpharm.comlumiprobe.com |

| pH | 7.0 - 9.0 (Optimal: 7.5 - 8.5) | Balances the need for an unprotonated amine with the rate of NHS ester hydrolysis. biochempeg.comlumiprobe.com |

| Temperature | 4°C to Room Temperature | Allows for controlled reaction rates. |

Selectivity Considerations in Multi-Functional Biological Systems

While NHS esters are highly reactive towards primary amines, they can exhibit some reactivity with other nucleophilic amino acid side chains in proteins, such as those of tyrosine, serine, threonine, and cysteine. rsc.orgstackexchange.comresearchgate.net However, the rates of these side reactions are generally much lower than the reaction with primary amines, especially under controlled pH conditions. rsc.org

The slightly lower pKa of the N-terminal α-amine compared to the ε-amine of lysine side chains can sometimes be exploited for selective N-terminal labeling under specific pH conditions. acs.org However, in general, NHS esters will react with all accessible primary amines on a protein. thermofisher.com For applications requiring high selectivity in complex biological systems, careful optimization of reaction conditions, such as pH and reactant concentrations, is essential to minimize off-target modifications.

Analysis of Side Reactions and Development of Mitigation Strategies in Amide Bond Formation

To mitigate this, several strategies can be employed:

Use of Anhydrous Solvents: Dissolving the NHS ester in an anhydrous organic solvent immediately before use minimizes its exposure to water. broadpharm.com

Control of pH: Maintaining the pH within the optimal range of 7.5-8.5 helps to balance the rate of the desired amidation reaction against the rate of hydrolysis. lumiprobe.com

Molar Excess of Reagent: Using a molar excess of the this compound can help to drive the conjugation reaction to completion, even in the presence of some hydrolysis. lumiprobe.com

Reaction Time and Temperature: Optimizing the reaction time and temperature can also help to maximize the yield of the conjugate before significant hydrolysis occurs. broadpharm.com

Another potential side reaction is the formation of aspartimides, particularly during peptide synthesis when aspartate residues are present. iris-biotech.de This can be minimized by using aspartate derivatives with bulkier side chain protecting groups. iris-biotech.de Additionally, in peptides with a C-terminal cysteine, the formation of 3-(1-piperidinyl)alanine can occur, which can be reduced by using a trityl-protected cysteine. iris-biotech.de

Applications in Biomolecular Functionalization and Engineered Systems

Peptide and Protein Conjugation Strategies

The primary application of Fmoc-PEG1-NHS ester in protein chemistry is the covalent modification of primary amino groups. axispharm.com These target sites are predominantly the α-amine at the N-terminus of a polypeptide chain and the ε-amine on the side chain of lysine (B10760008) residues. broadpharm.compeptide.comnih.gov The reaction between the NHS ester and an amine proceeds efficiently under mild, neutral to slightly basic conditions (pH 7.2-9.0) to yield a stable amide linkage. broadpharm.com

The N-terminus of a peptide or protein presents a primary amine that can be selectively targeted for modification. The NHS ester of the this compound reagent reacts with this N-terminal α-amine to form a durable amide bond. broadpharm.compeptide.com This conjugation can be performed on the fully synthesized and purified peptide in solution. nih.gov

Alternatively, the modification can be carried out while the peptide is still attached to the solid-phase synthesis resin ("on-resin" conjugation). researchgate.net After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the exposed primary amine can be reacted directly with the this compound. researchgate.net This on-resin approach can be highly efficient for labeling peptides that may have poor solubility or a tendency to aggregate in solution. nih.gov

In addition to the N-terminus, the ε-amino group of lysine side chains serves as a target for NHS ester reagents. nih.gov Since most proteins contain multiple lysine residues, using reagents like this compound can result in a heterogeneous mixture of products, with the PEG linker attached at various sites. broadpharm.comnih.gov This non-specific labeling occurs because both the N-terminal α-amine and the lysine ε-amine are primary amines with similar reactivity towards the NHS ester. biopharminternational.com The degree of labeling can be controlled to some extent by adjusting the molar ratio of the PEG reagent to the protein.

Achieving site-specific PEGylation is crucial for preserving the biological activity of therapeutic proteins. biopharminternational.comnih.gov While random attachment to lysine residues can be detrimental, several strategies have been developed to direct the conjugation to a single, predetermined location. nih.govnih.gov One chemical approach involves genetically encoding a single, uniquely reactive cysteine residue into a protein, which can then be targeted by thiol-specific PEGylating agents like PEG-maleimide. biopharminternational.comnih.gov

A more direct method to achieve site-specific PEGylation during synthesis is the incorporation of a PEGylated amino acid residue. nih.gov For example, an Fmoc-Asn(PEG)-OH building block can be used during solid-phase peptide synthesis (SPPS). nih.gov This ensures that the PEG moiety is incorporated at a specific position in the peptide backbone, resulting in a homogeneous product with a single PEG chain at a defined site. nih.gov

The attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. axispharm.com Modifying a peptide with a PEG group can enhance its solubility and bioavailability. peptide.com A significant advantage of PEGylation is the protection it offers against enzymatic degradation. peptide.com The PEG chain acts as a steric shield, hindering the access of proteolytic enzymes to the peptide or protein backbone, thereby increasing its stability and circulation half-life in biological systems. axispharm.compeptide.com The impact on the conformational integrity of the resulting conjugate depends on factors such as the attachment site and the length of the PEG chain. nih.gov

| Strategy | Target Site | Key Features | Typical Outcome |

|---|---|---|---|

| N-Terminal Modification | α-amine at N-terminus | Can be performed in-solution or on-resin. pH control can offer some selectivity. | Site-selective modification if lysine residues are absent or unreactive. |

| Lysine ε-Amine Functionalization | ε-amine of Lysine residues | Reacts with accessible lysine residues on the protein surface. | Often results in a heterogeneous mixture of PEGylated products. broadpharm.comnih.gov |

| Site-Specific Incorporation (SPPS) | Pre-determined position in peptide backbone | Uses PEG-modified amino acid building blocks (e.g., Fmoc-Asn(PEG)-OH). nih.gov | Homogeneous product with a single, defined PEGylation site. nih.gov |

Oligonucleotide and Nucleic Acid Derivatization Protocols

This compound is also employed for the modification of synthetic oligonucleotides. cd-bioparticles.netbroadpharm.com The NHS ester functionality allows for covalent attachment to primary amine groups that have been incorporated into the nucleic acid structure. cnreagent.combiosearchtech.com

The standard method for conjugating molecules like this compound to an oligonucleotide involves a post-synthetic labeling approach. sigmaaldrich.comsigmaaldrich.com This requires that the oligonucleotide is first synthesized to include a primary amine group. biosearchtech.com This is typically achieved by using a special phosphoramidite (B1245037) building block, known as an amino-modifier, during automated DNA/RNA synthesis. These modifiers can introduce an amine at the 5'-end, the 3'-end, or at an internal position via a modified base (e.g., a C6 linker on a thymidine (B127349) base). glenresearch.com

Once the amine-modified oligonucleotide is synthesized and purified, it is dissolved in a suitable buffer (e.g., sodium borate (B1201080) at pH 8.5), and the this compound (dissolved in an anhydrous solvent like DMSO) is added. sigmaaldrich.com The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond, effectively ligating the Fmoc-PEG1 moiety to the nucleic acid. cd-bioparticles.netbiosearchtech.com An alternative strategy involves using an Fmoc-protected amino-modifier during synthesis; the Fmoc group can be removed while the oligonucleotide is still on the solid support, allowing for an on-column reaction with the NHS ester. glenresearch.com

| Step | Description | Key Reagents |

|---|---|---|

| 1. Synthesis | Synthesize oligonucleotide with a primary amine using an amino-modifier phosphoramidite. biosearchtech.com | Amino-Modifier C6 |

| 2. Dissolution | Dissolve the purified, amine-labeled oligonucleotide in a conjugation buffer. sigmaaldrich.com | Sodium Borate Buffer (pH 8.5) |

| 3. Conjugation | Add this compound (dissolved in anhydrous DMSO) to the oligonucleotide solution. sigmaaldrich.com | This compound, DMSO |

| 4. Incubation | Allow the reaction to proceed for a set time at room temperature. sigmaaldrich.com | N/A |

| 5. Purification | Remove excess, unreacted NHS ester reagent, typically via precipitation or chromatography. sigmaaldrich.com | Ethanol, Sodium Acetate |

Post-Synthesis Conjugation Methods for Nucleic Acid Constructs

The post-synthesis modification of oligonucleotides is a fundamental technique for introducing labels, tags, or other functional moieties. This compound is well-suited for this purpose, specifically for conjugating to nucleic acid constructs that have been synthesized with a primary amine group.

The NHS ester end of the molecule reacts efficiently with amine-modified oligonucleotides in aqueous-buffered solutions, typically at a pH range of 7 to 9, to form a stable and irreversible amide bond. nih.gov This reaction is a cornerstone of bioconjugation. The process allows for the covalent attachment of the PEG linker to the oligonucleotide. Once the conjugation is complete, the Fmoc protecting group can be removed using a base, such as piperidine (B6355638), to expose a new primary amine. This newly exposed amine serves as a reactive handle for the subsequent attachment of other molecules, enabling the stepwise construction of complex oligonucleotide conjugates. broadpharm.com

Table 1: General Conditions for Nucleic Acid Conjugation

| Parameter | Condition | Purpose |

| Oligonucleotide Modification | 5' or 3' primary amine | Provides a reactive site for the NHS ester. |

| Reagent | This compound | Covalently attaches a PEG linker with a protected amine. |

| Reaction pH | 7.0 - 9.0 | Facilitates nucleophilic attack of the amine on the NHS ester. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to expose a new primary amine for further conjugation. |

Carbohydrate and Glycoconjugate Bioconjugation

Synthetic glycoconjugates are vital tools for studying carbohydrate-mediated biological processes and for developing targeted therapeutics. The construction of these molecules often involves the use of PEG linkers to mimic the presentation of glycans on cell surfaces and to improve pharmacokinetic properties.

Fmoc-PEG-NHS ester derivatives are utilized in the synthesis of complex glycoconjugates. In one exemplary strategy, a multi-functional PEG scaffold activated with NHS esters is used as a backbone. A molecule containing a primary amine can be reacted with one of the NHS ester sites on the PEG scaffold. Subsequently, the Fmoc-protecting group on the conjugated molecule can be removed with piperidine to reveal a free amine. This new amine can then be used for further conjugation, while other NHS ester sites on the PEG scaffold can be reacted with amine-terminated carbohydrate moieties. This sequential approach allows for the controlled assembly of multi-component glycoconjugates, incorporating targeting ligands, imaging agents, and specific carbohydrate antigens onto a single scaffold.

Lipid and Liposome (B1194612) Surface Functionalization

Modifying the surface of lipids and liposomes is crucial for developing advanced drug delivery systems that can evade the immune system and target specific tissues. Fmoc-PEG-NHS ester is implicated in the synthesis of functionalized lipids, known as lipopolymers, which are then incorporated into liposomal membranes.

The synthesis of a targeted lipopolymer can be achieved by reacting an amine-containing targeting ligand with an Fmoc-protected PEG-NHS ester. The NHS ester forms a stable amide bond with the ligand. The resulting Fmoc-PEG-ligand conjugate is then chemically modified to attach a lipid anchor, such as palmitate or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This synthetic scheme creates an amphiphilic molecule where the lipid anchor can be inserted into the phospholipid bilayer of a pre-formed liposome, effectively decorating the liposome surface. The PEG chain acts as a hydrophilic spacer that projects the attached ligand away from the liposome surface, enhancing its accessibility for binding to its target. The Fmoc group provides a point for orthogonal chemistry if further modifications are desired.

Table 2: Components of a Functionalized Lipopolymer for Liposome Modification

| Component | Example | Function |

| Lipid Anchor | DSPE, Palmitate | Inserts into the liposome's lipid bilayer. |

| Linker | Fmoc-PEG-NHS ester | Provides a hydrophilic spacer and reactive handles for conjugation. |

| Targeting Moiety | Peptides (e.g., RGD), Small Molecules | Binds to specific receptors on target cells. |

Nanoparticle and Nanomaterial Surface Engineering

The surface properties of nanoparticles dictate their interaction with biological systems. Surface engineering with PEG chains (PEGylation) is a widely adopted strategy to improve the stability, reduce non-specific protein adsorption, and increase the circulation time of nanoparticles. This compound serves as a valuable tool in the multi-step functionalization of various nanomaterials.

The heterobifunctional nature of the molecule allows for a two-stage modification process. First, the NHS ester is used to anchor the linker to a nanoparticle surface that presents primary amine groups. Following this initial surface modification, the terminal Fmoc group can be selectively removed to expose an amine, which can then be conjugated to a payload, targeting ligand, or imaging agent. This orthogonal approach is critical for the rational design of multifunctional nanomedicines.

Zein (B1164903) nanoparticles are derived from a plant-based protein and are explored for various delivery applications. However, their stability in physiological solutions can be a challenge. PEGylation is employed to prevent surface-surface interactions and particle aggregation.

Studies involving the conjugation of PEG-NHS esters to zein have explored different strategies. One approach is to pre-conjugate the zein protein with PEG-NHS before the formation of nanoparticles. The NHS ester reacts with primary amines on the zein protein, such as the N-terminus or lysine residues. This pre-functionalization strategy was found to be more effective than attempting to modify the surface of pre-formed zein nanoparticles, which tended to aggregate during the reaction. Using an Fmoc-PEG-NHS ester in such a pre-conjugation step would yield PEGylated zein that, upon forming a nanoparticle, would display Fmoc-protected amines on its surface, ready for subsequent functionalization.

The surface chemistry of inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), can be precisely engineered for biomedical applications. A common strategy involves creating a surface rich in primary amines, which can then be functionalized using amine-reactive chemistry.

For gold nanoparticles, the surface can be modified with amine-terminated thiol ligands (e.g., cysteamine). The primary amines on this functionalized surface are then available to react with the NHS ester of this compound. This reaction covalently coats the AuNP with PEG linkers terminating in a protected amine group. For quantum dots, similar strategies are employed where the QD surface is functionalized to present amine groups, which are then reacted with NHS esters for subsequent bioconjugation steps. This method allows for the attachment of targeting proteins or other biomolecules, transforming the inorganic nanoparticles into highly specific imaging or therapeutic agents.

Extracellular vesicles (EVs) are natural nanoparticles that hold great promise for drug delivery and diagnostics. Their surfaces contain proteins with primary amine groups that can be targeted for functionalization. Research has demonstrated that amine-reactive NHS esters, such as DBCO-PEG4-NHS ester, can be used to react with these surface amines under physiological conditions. This process attaches a PEG linker with a secondary reactive group (in this case, DBCO for click chemistry) to the vesicle surface without denaturing surface proteins. This compound can be used in an analogous manner, where the NHS ester reacts with EV surface amines to introduce a PEG linker with a protected amine, enabling a two-step, bio-orthogonal functionalization strategy.

Similarly, the surface of polymeric micelles can be derivatized. Micelles formed from amphiphilic block copolymers, where the hydrophilic block (e.g., PEG) terminates in an amine group, will display these amines on their corona. These surface amines can then be reacted with this compound to attach an additional functional handle for further bioconjugation, allowing for the creation of multifunctional micellar nanocarriers.

Hydrogel and Biomaterial Scaffold Functionalization

The functionalization of hydrogels and other biomaterial scaffolds is a critical step in engineering bioactive materials that can mimic the native extracellular matrix (ECM) and direct cellular behavior for applications in tissue engineering and regenerative medicine. This compound serves as a versatile heterobifunctional linker in this context, enabling the precise, covalent immobilization of bioactive molecules onto scaffold surfaces. This strategic modification transforms biologically inert scaffolds into instructive environments capable of promoting cell adhesion, proliferation, and differentiation.

The core utility of this compound in scaffold functionalization lies in its dual-reactive nature. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (-NH₂) present on the surface of natural or synthetic polymer scaffolds, such as those based on chitosan, gelatin, or amine-modified synthetic polymers. This reaction forms a stable, covalent amide bond, effectively tethering the PEG linker to the scaffold backbone.

The second functional group, the Fmoc-protected amine, provides a temporal and spatial handle for subsequent modifications. The Fmoc group is a base-labile protecting group, meaning it is stable under the initial NHS ester coupling conditions but can be selectively removed later by treatment with a mild base, such as a piperidine solution. creativepegworks.com This deprotection step exposes a primary amine, which then becomes available for the conjugation of a second molecule, typically a bioactive peptide or protein. This stepwise, or orthogonal, functionalization strategy is highly advantageous as it allows for the controlled and oriented immobilization of delicate biomolecules that might be sensitive to the initial scaffold activation chemistry.

A key application of this methodology is the introduction of cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence, onto otherwise non-adhesive hydrogels like those made from polyethylene glycol (PEG). By first reacting an amine-containing scaffold with this compound and then, after Fmoc removal, coupling an RGD-containing peptide, researchers can create a hydrogel surface that actively promotes cell attachment. This is crucial for applications where cell anchoring is a prerequisite for tissue formation.

Detailed Research Findings:

While direct studies focusing exclusively on this compound are specific, the principle is well-demonstrated with closely related linkers. For instance, research in bioconjugation for medical imaging illustrates the utility of this chemical strategy. A study by Zhou et al. utilized a similar linker, Fmoc-PEG4-NHS ester, to develop a site-specific labeling strategy for an anti-HER2 single domain antibody fragment. broadpharm.com The NHS ester end of the linker was used to attach to the biomolecule, and after Fmoc deprotection, the newly exposed amine was used for further conjugation.

This same stepwise approach is applied to hydrogel and scaffold functionalization. The process allows for the creation of well-defined, bioactive surfaces. The density of the immobilized ligands can be controlled by the initial concentration of the Fmoc-PEG-NHS ester used. This control over ligand presentation at the material interface is critical for eliciting specific and predictable cellular responses. The short PEG1 spacer in this compound provides a minimal, hydrophilic linkage that can help to maintain the bioactivity of the tethered molecule by preventing steric hindrance from the scaffold surface.

Below are illustrative tables representing the type of data generated in studies aimed at functionalizing biomaterial scaffolds using this approach.

Table 1: Characterization of Scaffold Surface Modification

This interactive table illustrates the expected outcomes from surface analysis techniques used to confirm the successful stepwise functionalization of a generic amine-containing biomaterial scaffold.

| Modification Step | Surface Amine Density (nmol/cm²) | Contact Angle (°) | Presence of Fmoc (UV-Vis Absorbance at ~301 nm) |

| Unmodified Scaffold | 5.2 ± 0.4 | 45 ± 3 | Not Detected |

| After this compound conjugation | 0.3 ± 0.1 | 65 ± 4 | Detected |

| After Fmoc Deprotection | 4.9 ± 0.5 | 58 ± 3 | Not Detected |

| After Peptide Coupling | 0.5 ± 0.2 | 72 ± 5 | Not Detected |

Data are representative examples and will vary based on the specific scaffold material and reaction conditions.

Table 2: In Vitro Cellular Response to Functionalized Hydrogels

This table provides an example of how cellular behavior can be quantitatively assessed on hydrogels functionalized with a cell-adhesive peptide (e.g., RGD) using the this compound linker.

| Hydrogel Type | Cell Adhesion (Cells/mm² after 24h) | Cell Spreading (Average Area in µm²) | Cell Proliferation (Fold Change at 72h) |

| Unmodified Hydrogel | 150 ± 25 | 350 ± 50 | 1.1 ± 0.2 |

| Hydrogel + RGD (Functionalized) | 1250 ± 110 | 1800 ± 200 | 3.5 ± 0.4 |

Data are illustrative and represent typical results from cell culture experiments on functionalized versus unfunctionalized hydrogels.

Advanced Bioconjugation and Chemical Biology Methodologies Employing Fmoc Peg1 Nhs Ester

Post-Conjugation Fmoc Deprotection and Secondary Functionalization

A key advantage of using Fmoc-PEG1-NHS ester is the ability to perform a secondary functionalization step after the initial conjugation to a biomolecule. medkoo.comcd-bioparticles.net Once the NHS ester has reacted with a primary amine on the target molecule, the Fmoc protecting group can be efficiently removed.

The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comcreativepegworks.combroadpharm.com The reaction proceeds via a β-elimination mechanism, which is typically rapid and complete at room temperature. mdpi.comtotal-synthesis.com Alternative bases such as pyrrolidine (B122466) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored to optimize deprotection efficiency and minimize side reactions like diketopiperazine formation in peptide synthesis. acs.orgacs.org

Upon removal of the Fmoc group, a free primary amine is exposed at the terminus of the PEG linker. This amine is then available for a wide array of secondary functionalization reactions, including:

Acylation: Reaction with activated carboxylic acids or acid chlorides to introduce new functional groups.

Alkylation: Reaction with alkyl halides.

Conjugation to other biomolecules: Using amine-reactive crosslinkers.

Attachment of reporter molecules: Such as fluorophores or biotin.

This two-step process allows for the creation of well-defined, multifunctional bioconjugates. For instance, a protein can first be labeled with this compound, and after purification and Fmoc removal, a small molecule drug or an imaging agent can be attached to the newly exposed amine.

Development of Bioconjugate Libraries and High-Throughput Screening Approaches

The modular nature of the reactions involving this compound and its derivatives makes this linker well-suited for the development of bioconjugate libraries for high-throughput screening (HTS). HTS is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of a large number of compounds.

Using the orthogonal and click chemistry strategies outlined above, a single biomolecule (e.g., an antibody or a peptide) can be conjugated with a linker that is then used as a common platform to attach a diverse library of small molecules. For example, an antibody can be reacted with an alkyne-derivatized this compound. This alkyne-functionalized antibody can then be aliquoted into a multi-well plate, and each well can be treated with a different azide-containing small molecule from a library. This parallel synthesis approach allows for the rapid generation of a large library of antibody-drug conjugates, each with a unique payload.

These libraries can then be screened in high-throughput assays to identify conjugates with desired biological activities, such as cytotoxicity to cancer cells or specific binding to a target receptor. The defined structure and linkage provided by the this compound scaffold ensure that any observed differences in activity can be directly attributed to the varied small molecule payloads, facilitating structure-activity relationship (SAR) studies. This approach has been used in the development of libraries for various applications, including the screening of peptide-based therapeutics. google.com

Role in Antibody-Drug Conjugate (ADC) and Proteolysis Targeting Chimeras (PROTAC) Linker Design and Chemistry

The properties of this compound and its derivatives are highly relevant to the design of linkers for two important classes of therapeutic molecules: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

In ADCs , the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. koreascience.kr The linker must be stable in circulation but allow for the release of the drug upon internalization into the target cell. PEG linkers, in general, are widely used in ADCs to improve the solubility and pharmacokinetic properties of the conjugate. adcreview.comcreative-biolabs.comrsc.org The ability to perform secondary functionalization with this compound allows for the precise attachment of the cytotoxic payload after the antibody has been modified. This controlled conjugation can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.

In PROTACs , a linker connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. precisepeg.com This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. precisepeg.com The length, flexibility, and composition of the PROTAC linker are crucial for optimal ternary complex formation and degradation efficiency. precisepeg.combroadpharm.combiochempeg.com PEG-based linkers are the most common type used in PROTAC design, as they enhance solubility and allow for systematic variation of the linker length. biochempeg.comjenkemusa.comjenkemusa.com this compound and its longer-chain analogs serve as valuable building blocks for synthesizing PROTACs. They enable the modular connection of the target-binding ligand and the E3 ligase ligand, facilitating the construction of PROTAC libraries to screen for optimal linker characteristics. medchemexpress.combroadpharm.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| Piperidine |

| tert-butoxycarbonyl (Boc) |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Pyrrolidine |

| Propargyl-PEG1-NHS ester |

| Trifluoroacetic Acid (TFA) |

| Trityl (Trt) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) |

| 4-monomethoxytrityl (Mmt) |

Analytical and Biophysical Characterization of Fmoc Peg1 Nhs Ester Conjugates

The conjugation of Fmoc-PEG1-NHS ester to biomolecules necessitates a comprehensive suite of analytical and biophysical techniques to confirm the successful formation of the conjugate, assess its purity, and characterize its properties. These methods are crucial for ensuring the quality, consistency, and efficacy of the resulting bioconjugate for its intended application.

Structure Activity Relationship Sar Studies and Rational Design of Fmoc Peg Nhs Ester Analogs

Influence of PEG Chain Length on Conjugation Efficiency and Product Properties

The length of the polyethylene (B3416737) glycol (PEG) chain is a fundamental design parameter that significantly impacts both the conjugation process and the characteristics of the resulting product. chempep.com The PEG spacer, being hydrophilic, enhances the water solubility of the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or peptides. broadpharm.commedkoo.com

Research findings indicate a direct correlation between PEG chain length and the physicochemical and biological properties of the conjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life in the body. chempep.comnih.gov However, this "stealth" effect is a delicate balance. While beneficial for stability, an excessively long PEG chain can also create steric hindrance, potentially impeding the interaction of a conjugated protein or peptide with its target receptor, which may lead to a loss of biological activity. nih.govreading.ac.uk

Studies on nanoparticle vaccines targeted to dendritic cells have shown that there is an optimal PEG chain length for achieving effective antibody-receptor interactions. In one study, nanoparticles coated with PEG-3000 demonstrated superior binding and uptake compared to those with longer or shorter chains, highlighting that PEG chains should not be extended indefinitely for shielding purposes without compromising targeting efficacy. nih.gov The length of the PEG linker can also influence the self-assembly properties of PEG-peptide conjugates, affecting the formation of nanostructures like micelles or nanotubes. reading.ac.uk

Table 1: Effect of PEG Chain Length on Conjugate Properties

| PEG Chain Length | Property | Research Finding | Citation |

|---|---|---|---|

| Short (e.g., PEG1-PEG5) | Solubility | Increases solubility of hydrophobic molecules in aqueous media. | broadpharm.com |

| Variable | Self-Assembly | The degree of polymerization (n=5, 11, 27) of PEG on FFKLVFF peptide conjugates dictates the type of self-assembled nanostructures formed. | reading.ac.uk |

| Optimal (e.g., PEG-3000) | Receptor Binding | Found to be the optimal length for antibody-receptor interactions and induction of antigen-specific T-cell responses in a nanoparticle vaccine model. | nih.gov |

| Long (e.g., >20 kDa) | In Vivo Half-Life | Generally increases circulation time by increasing hydrodynamic volume and reducing renal clearance. | chempep.comnih.gov |

Design of Modified N-Hydroxysuccinimide Ester Moieties for Enhanced Reactivity or Selectivity

The N-hydroxysuccinimide (NHS) ester is a widely used reactive group for covalently attaching linkers to primary amines on proteins and peptides, forming stable amide bonds. rapp-polymere.com The rational design of this moiety focuses on improving reaction efficiency, stability, and selectivity.

Standard NHS esters react efficiently with amines at a neutral to slightly alkaline pH (pH 7-8.5). rapp-polymere.com However, they are susceptible to hydrolysis in aqueous solutions, a competing reaction that can lower conjugation yields. rapp-polymere.comrsc.org The rate of hydrolysis increases with pH; the half-life of a typical NHS ester can be several hours at pH 7 but drops to minutes at pH 8.6. rsc.org To address this, more stable derivatives have been developed. For instance, a PEG butyric acid NHS ester derivative exhibits a significantly longer hydrolysis half-life (over 20 minutes at pH 8), allowing for more controlled and efficient conjugation reactions. rapp-polymere.com

Selectivity is another key area of development. While NHS esters are highly reactive towards primary amines (like the side chain of lysine), side reactions with other nucleophilic residues such as tyrosine, histidine, and serine can occur, though at much lower rates. rsc.org For applications requiring precise, site-selective modification, such as the creation of antibody-drug conjugates (ADCs), heterobifunctional linkers combining NHS esters with other chemistries are often employed. rsc.org Furthermore, modifying the NHS molecule itself can alter its properties. The use of N-hydroxysulfosuccinimide (sulfo-NHS) instead of NHS imparts a negative charge, which increases the water solubility of the activated linker, preventing aggregation and improving its utility in biological buffers. rsc.org

Table 2: Comparison of NHS Ester Moieties

| Moiety | Key Feature | Advantage | Disadvantage | Citation |

|---|---|---|---|---|

| Standard NHS Ester | Amine-reactive | Forms stable amide bonds; well-established chemistry. | Susceptible to hydrolysis, especially at higher pH. | rapp-polymere.comrsc.org |

| Butyric Acid NHS Ester | Enhanced Stability | More resistant to hydrolysis, leading to higher conjugation yields. | rapp-polymere.com |

Incorporation of Cleavable or Stimuli-Responsive Linkers within the PEG Backbone

For many applications, particularly in drug delivery, it is desirable for the conjugated molecule to be released from its carrier at a specific site or time. This is achieved by incorporating cleavable or stimuli-responsive linkers within the PEG backbone. jenkemusa.com These "smart" linkers are designed to break in response to specific biological or external triggers. nih.govacs.org

Common strategies include:

pH-Sensitive Linkers : These linkers contain acid-labile bonds, such as hydrazones or acetals, that are stable at physiological pH (7.4) but cleave in the acidic microenvironment of tumors or endosomes (pH 5-6). chempep.comacs.org

Redox-Sensitive Linkers : Disulfide bonds are frequently incorporated into the PEG chain. These bonds are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) inside cells. chempep.comjenkemusa.com

Enzyme-Cleavable Linkers : Short peptide sequences that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs) or cathepsins which are often overexpressed in tumor tissues, can be included in the linker. chempep.comacs.orgresearchgate.net This allows for highly specific, enzyme-triggered release of a payload.

Photocleavable Linkers : These linkers contain light-sensitive groups that break upon exposure to a specific wavelength of light, offering precise external control over payload release. chempep.comacs.org

The incorporation of these elements transforms the Fmoc-PEG-NHS ester from a simple spacer into a functional component of a sophisticated delivery system. jenkemusa.com

Development of Multi-Arm and Branched Fmoc-PEG-NHS Ester Architectures

Moving beyond linear structures, the development of multi-arm and branched PEG architectures offers significant advantages for certain applications. chempep.com These complex structures are created using central cores like glycerol, pentaerythritol, or lysine (B10760008), from which multiple PEG arms radiate. chempep.comjenkemusa.comgoogle.com

Key architectures and their benefits include:

Y-Shaped PEGs : These branched structures provide increased steric bulk compared to linear PEGs of the same molecular weight. This can enhance the "stealth" properties of the conjugate and can lead to more selective modifications. jenkemusa.com

Multi-Arm PEGs (4-arm, 8-arm) : By functionalizing the end of each arm with an NHS ester, these reagents can be used to attach multiple copies of a molecule, such as a drug, to a single point. This is highly valuable for increasing the payload capacity of drug delivery systems. google.com Alternatively, these multi-arm PEGs are extensively used as cross-linkers to form hydrogels, which have applications in tissue engineering, 3D cell culture, and controlled drug release. jenkemusa.cominterchim.fr

The development of these architectures allows for the creation of highly defined, multifunctional conjugates where properties like drug-to-antibody ratio or hydrogel cross-linking density can be precisely controlled. jenkemusa.comjenkemusa.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fmoc-PEG1-NHS ester |

| Fmoc-PEG-NHS ester |

| N-hydroxysuccinimide (NHS) |

| N-hydroxysulfosuccinimide (sulfo-NHS) |

| Polyethylene glycol (PEG) |

| Fmoc-PEG2-NHS ester |

| Fmoc-PEG3-NHS ester |

| Fmoc-PEG4-NHS ester |

| Fmoc-PEG5-NHS ester |

| Fmoc-PEG6-NHS ester |

| Fmoc-PEG11-NHS ester |

| 4-arm PEG Succinimidyl Glutarate |

| 4-arm PEG Succinimidyl Succinate |

| 8-arm PEG Succinimidyl Glutarate |

| 8-arm PEG Succinimidyl Succinate |

| TNF-α (Tumor necrosis factor-alpha) |

Emerging Research Directions and Future Perspectives

Automation and Microfluidics in Fmoc-PEG1-NHS Ester-Mediated Conjugation

The integration of automation and microfluidics is set to revolutionize how this compound is utilized in conjugation processes. Automated solid-phase peptide synthesis (SPPS) has long relied on Fmoc chemistry for the stepwise assembly of peptides. nih.govpeptidemachines.com This technology allows for the precise incorporation of linkers like this compound into a peptide sequence, either at the N-terminus or on a lysine (B10760008) side chain. vectorlabs.com The NHS ester end can then be used for subsequent conjugation to another molecule, while the Fmoc group allows for further orthogonal modifications. axispharm.compolysciences.com

Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for conjugation reactions. These platforms enable precise control over reaction parameters, reduce reagent consumption, and can enhance reaction kinetics by combining diffusion with convection for reagent transport. nih.gov The use of microfluidics can improve the efficiency of immobilizing antibodies or other biomolecules onto surfaces or microspheres via NHS ester chemistry, a common application in diagnostics. nih.govharvard.edusemanticscholar.org By automating the flow of reagents within microchannels, researchers can achieve higher throughput and reproducibility in conjugation protocols involving this compound.

| Technology | Application in this compound Conjugation | Key Advantages |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Site-specific incorporation of the linker into peptide chains. nih.govvectorlabs.com | High purity, sequence control, potential for high-throughput synthesis. peptidemachines.com |

| Microfluidics | Controlled immobilization of biomolecules on surfaces/beads. nih.govharvard.edu | Reduced reagent volume, enhanced reaction kinetics, improved process control. nih.gov |

Applications in Biosensing and Diagnostic Platform Development

This compound is a key component in the development of next-generation biosensors and diagnostic platforms. The NHS ester group readily reacts with primary amines on proteins, antibodies, and amine-modified oligonucleotides to form stable amide bonds. thermofisher.comglenresearch.comlumiprobe.com This reaction is fundamental for immobilizing these biorecognition elements onto the surface of biosensors, microarrays, or nanoparticles. semanticscholar.orgamerigoscientific.com

The hydrophilic PEG spacer helps to reduce non-specific binding of other proteins to the sensor surface, thereby increasing the signal-to-noise ratio and improving assay sensitivity. chempep.com The Fmoc-protected amine provides a latent reactive site that can be deprotected under basic conditions for subsequent, orthogonal functionalization, allowing for the construction of complex, multi-component diagnostic systems. broadpharm.comcd-bioparticles.net For example, an antibody could first be attached via the NHS ester, and after deprotection of the Fmoc group, a signaling molecule or a secondary antibody could be conjugated to the newly exposed amine.

Table: Key Features of this compound in Diagnostics

| Feature | Role in Biosensor/Diagnostic Development |

|---|---|

| NHS Ester Group | Covalently immobilizes proteins, antibodies, or oligonucleotides. semanticscholar.orgthermofisher.com |

| PEG Spacer | Increases solubility and reduces non-specific protein adsorption. broadpharm.comchempep.com |

| Fmoc-Protected Amine | Allows for sequential and orthogonal conjugation of other molecules. axispharm.compolysciences.com |

Role in Advanced Materials Science and Surface Chemistry

In materials science, this compound is utilized for the precise functionalization of surfaces to create advanced biomaterials and functional coatings. polysciences.combiochempeg.combiochempeg.com The ability to modify surfaces with PEG chains, a process known as PEGylation, is critical for improving the biocompatibility of materials by creating a hydration shell that minimizes protein adsorption and cellular adhesion. chempep.com

The NHS ester functionality enables the covalent attachment of the PEG linker to surfaces that have been pre-functionalized with primary amines. amerigoscientific.com This is a common strategy for modifying materials like silica, polystyrene microspheres, and other polymers for a wide range of biomedical applications. semanticscholar.org The presence of the Fmoc group offers a unique advantage, enabling researchers to perform post-PEGylation modifications. After the initial surface coating, the Fmoc group can be removed to expose an amine, which can then be used to attach peptides, growth factors, or other bioactive molecules, creating multifunctional surfaces with tailored biological activities. peptide.com

Challenges and Opportunities in Scalable Synthesis and Industrial Translation of Conjugation Methodologies

While this compound and similar linkers are invaluable in research, their transition to large-scale industrial applications presents several challenges and opportunities.

Challenges:

Cost of Production: The synthesis of monodisperse PEG linkers, where every molecule has the exact same chain length, can be complex and costly compared to polydisperse PEGs. chempep.comresearchgate.net This cost can be a significant barrier for commercial applications.

Purification: Separating the desired product from starting materials and byproducts during synthesis and conjugation can be challenging, particularly at a large scale. chempep.com Achieving the high purity required for many applications, especially therapeutic ones, necessitates robust and efficient purification methods like HPLC. sigmaaldrich.com

Stability: NHS esters are susceptible to hydrolysis, especially at neutral to high pH. semanticscholar.orglumiprobe.com This instability requires careful control of reaction conditions (e.g., pH 8.3-8.5 is optimal) and storage to ensure efficient conjugation and product shelf-life. lumiprobe.com

Opportunities:

Process Optimization: There is a significant opportunity to develop more efficient and scalable synthesis routes for this compound and other heterobifunctional linkers. ijrpr.com This includes optimizing reaction conditions, exploring new catalytic methods, and implementing continuous flow manufacturing processes.

Alternative Chemistries: Research into more stable alternatives to NHS esters for amine conjugation could overcome the challenge of hydrolysis, leading to more robust and user-friendly conjugation kits for industrial use.

Expanding Applications: As the cost of production decreases and conjugation methodologies become more robust, new large-scale applications for this compound will emerge in areas such as industrial enzyme immobilization, large-scale production of antibody-drug conjugates, and the manufacturing of biocompatible medical devices. axispharm.compeptide.com

Table: Summary of Industrial Translation Factors

| Factor | Challenges | Opportunities |

|---|---|---|

| Synthesis & Cost | High cost of monodisperse PEG synthesis. chempep.com | Development of scalable and cost-effective synthetic routes. ijrpr.com |

| Purification | Difficult separation of products and impurities. chempep.com | Improvement of large-scale purification techniques (e.g., chromatography). |

| Reactivity & Stability | Hydrolysis of NHS ester limits reaction window. lumiprobe.com | Exploring more stable amine-reactive functional groups. |

| Regulatory | Meeting quality and consistency requirements for commercial use. chempep.com | Establishing standardized protocols and quality control for industrial-grade linkers. |

Q & A

Basic Research Questions

Q. What are the critical functional groups in Fmoc-PEG1-NHS ester, and how do they influence its role in bioconjugation?

- The Fmoc (fluorenylmethyloxycarbonyl) group protects primary amines during synthesis, preventing unwanted side reactions. The NHS (N-hydroxysuccinimide) ester reacts selectively with primary amines (-NH₂) in proteins or peptides under neutral to slightly basic conditions (pH 7.4–9.0), forming stable amide bonds. This dual functionality enables controlled conjugation and subsequent deprotection for further modifications .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for reconstitution?

- Store at -20°C in a dry environment to prevent hydrolysis of the NHS ester. For reconstitution, dissolve in anhydrous organic solvents like DMSO or DMF first, then dilute in amine-free aqueous buffers (e.g., PBS, pH 7.4). Avoid repeated freeze-thaw cycles to preserve reactivity .

Q. What is a standard protocol for conjugating this compound to lysine residues in antibodies?

- Step 1: Dissolve the reagent in DMSO (5–10 mg/mL).

- Step 2: Mix with the antibody in PBS (pH 8.0–8.5) at a 5:1 molar ratio (reagent:protein).

- Step 3: Incubate at 4°C for 2–4 hours.

- Step 4: Purify via size-exclusion chromatography or dialysis.

- Validation: Confirm conjugation using MALDI-TOF mass spectrometry or SDS-PAGE with Coomassie staining .

Advanced Research Questions

Q. How does the short PEG1 spacer affect steric hindrance and reaction efficiency compared to longer PEG chains (e.g., PEG4)?

- The PEG1 spacer (ethylene glycol unit) provides minimal steric shielding, which can limit access to buried amines in proteins. In contrast, longer PEG spacers (e.g., PEG4) enhance solubility and reduce steric interference. For this compound, optimize reaction efficiency by:

- Increasing molar excess (10:1 reagent:protein ratio).

- Extending reaction time to 6–8 hours at 4°C.

- Using chaotropic agents (e.g., urea) to temporarily unfold proteins .

Q. What experimental strategies resolve contradictions in reported reaction yields under varying pH conditions?

- Conflicting yields often arise from differences in target protein pKa or buffer composition. For example:

- Low yields at pH <7.4 : NHS ester hydrolysis dominates; use HEPES (pH 8.0) instead of phosphate buffers.

- Incomplete deprotection of Fmoc : Add 20% piperidine in DMF for 30 minutes post-conjugation.

- Validate reaction progress via HPLC or fluorescence tagging of free amines .

Q. How can researchers ensure reproducibility when using this compound in drug-delivery nanoparticle synthesis?

- Key parameters :

- Solvent purity : Use anhydrous DMSO with ≤0.01% water content.

- Molar ratio calibration : Pre-determine amine density on nanoparticles via TNBS assay.

- Quality control : Characterize PEGylation efficiency using NMR (¹H, ¹³C) or FTIR to detect PEG-specific peaks (~1100 cm⁻¹) .

Data Contradiction and Methodological Analysis

Q. Why do some studies report poor aqueous solubility of this compound despite its PEG component?

- While PEG enhances hydrophilicity, the Fmoc group (aromatic) and short PEG1 chain limit solubility in pure water. Solutions:

- Use co-solvents : 10% DMSO in PBS.

- Sonication : 10–15 minutes to disperse aggregates.

- Temperature control : Maintain solutions at 4°C during reactions to slow hydrolysis .

Q. What analytical methods differentiate between successful conjugation and non-specific adsorption?

- Comparative techniques :

- SDS-PAGE : Shift in protein molecular weight indicates covalent conjugation.

- XPS (X-ray photoelectron spectroscopy) : Detect nitrogen peaks from amide bonds.

- Fluorescence quenching : Use FITC-labeled this compound; quenching confirms covalent attachment .

Methodological Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.